molecular formula C29H30N4O3S3 B2541699 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 489470-38-4

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2541699
CAS No.: 489470-38-4
M. Wt: 578.76
InChI Key: JFUWISNDDDCKAL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a chemical compound with the CAS Number 489470-38-4 and a molecular formula of C29H30N4O3S3 . This complex molecule features a benzothiazole group and a tetrahydrothienopyridine core, which are structural motifs often associated with valuable biological activity in medicinal chemistry research. The presence of a diallylsulfamoyl benzamide moiety further enhances its potential as a versatile scaffold for chemical exploration. This product is intended for research purposes and laboratory use only. It is not approved for use in humans or animals, nor for any diagnostic, therapeutic, or veterinary applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S3/c1-4-16-33(17-5-2)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(22-15-18-32(6-3)19-25(22)38-29)28-30-23-9-7-8-10-24(23)37-28/h4-5,7-14H,1-2,6,15-19H2,3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWISNDDDCKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a complex molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies related to this compound.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the benzothiazole core and subsequent modifications to introduce the thieno[2,3-c]pyridine and sulfamoyl moieties. The detailed synthetic pathway is crucial for understanding its biological properties.

Research indicates that compounds similar to this compound exhibit inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .

In Vitro Studies

In vitro assays demonstrated that this compound exhibits low micromolar activity against APE1. It was shown to potentiate the cytotoxic effects of MMS in HeLa cell lines, leading to a hyperaccumulation of apurinic sites in treated cells . The structure-activity relationship studies revealed that modifications on the benzothiazole and thieno[2,3-c]pyridine rings significantly affect the potency of APE1 inhibition.

Study 1: APE1 Inhibition

A focused medicinal chemistry effort reported the synthesis and evaluation of various analogs of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide. These compounds showed promising results with single-digit micromolar inhibition against purified APE1 enzyme and enhanced cytotoxicity in HeLa cell extracts .

Study 2: ADME Profile

Another study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of related compounds after intraperitoneal administration in mice. The results indicated favorable pharmacokinetics with good plasma and brain exposure levels .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications at specific positions on the benzothiazole and tetrahydrothieno[2,3-c]pyridine structures could enhance biological activity. For instance:

  • Benzothiazole Substituents : Variations in substituents on the benzothiazole ring significantly influenced APE1 inhibitory activity.
  • Thieno[2,3-c]pyridine Modifications : Alterations in the ethyl group on the thieno[2,3-c]pyridine ring affected both potency and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Core Substitution Sulfamoyl Group Key Structural Features
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide 6-ethyl N,N-diallyl Diallyl group introduces steric bulk, conjugated double bonds
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) 6-isopropyl Acetamide Smaller acetamide group; isopropyl increases lipophilicity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide 6-ethyl N,N-diethyl Diethyl group reduces steric hindrance compared to diallyl
  • Sulfamoyl vs. Acetamide : The diallylsulfamoyl group in the target compound provides π-electron density from the allyl groups, which may enhance interactions with APE1’s charged active site. In contrast, the acetamide in Compound 3 lacks such electronic effects but offers simpler metabolic pathways .

Biochemical Activity

  • APE1 Inhibition: Compound 3 exhibits µM-range IC50 values (10–50 µM) against purified APE1 and enhances temozolomide cytotoxicity in HeLa cells .

Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

  • Compound 3 demonstrates favorable brain exposure in mice, critical for targeting gliomas . The target compound’s diallyl group, with higher lipophilicity (LogP ~3.5 vs. ~2.8 for diethyl), may further enhance BBB penetration but risks increased plasma protein binding .

Therapeutic Potential

  • Glioma Applications : Elevated APE1 activity in gliomas necessitates inhibitors with robust brain penetration. The target compound’s structural features position it as a candidate for combination therapy with temozolomide or radiation.
  • Synergy with Alkylating Agents : Like Compound 3, the target compound is expected to sensitize cancer cells to alkylating agents by disrupting DNA repair pathways .

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